Zorubicin - 54083-22-6

Zorubicin

Catalog Number: EVT-288054
CAS Number: 54083-22-6
Molecular Formula: C34H35N3O10
Molecular Weight: 645.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zorubicin, also known as rubidazone, is a synthetic anthracycline antibiotic. [, ] It is classified as a topoisomerase II inhibitor, meaning it interferes with the action of topoisomerase II, an enzyme essential for DNA replication. [] In scientific research, zorubicin serves as a valuable tool for studying cellular processes related to DNA replication and investigating the mechanisms of anticancer drug action.

Synthesis Analysis

The synthesis of Zorubicin involves several methods, primarily focusing on modifying the daunorubicin structure to enhance its therapeutic properties. One notable approach includes the use of recombinant DNA technology to clone the gene cluster responsible for daunorubicin biosynthesis. This method allows for the engineering of Pseudomonas species to produce Zorubicin through fermentation processes. The technical details involve:

  • Gene Cloning: The genes responsible for the biosynthesis of daunorubicin are isolated and inserted into a suitable Pseudomonas vector.
  • Fermentation: The genetically modified bacteria are cultured under controlled conditions to maximize yield.
  • Purification: Post-fermentation, Zorubicin is extracted and purified using chromatographic techniques to ensure high purity levels suitable for clinical use .
Molecular Structure Analysis

Zorubicin possesses a complex molecular structure characterized by its anthracycline core. The chemical formula is C₁₄H₁₅N₃O₃, and it features multiple functional groups that contribute to its biological activity. Key structural components include:

  • Anthracycline Ring System: This core structure is essential for its interaction with DNA.
  • Sugar Moiety: Attached to the anthracycline core, this component aids in cellular uptake.
  • Hydroxyl Groups: These functional groups enhance solubility and reactivity.

The molecular weight of Zorubicin is approximately 273.29 g/mol, and its stereochemistry plays a crucial role in its pharmacological properties .

Chemical Reactions Analysis

Zorubicin undergoes various chemical reactions that are critical for its activity:

  • DNA Intercalation: Zorubicin intercalates between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme vital for DNA unwinding during replication, leading to double-strand breaks in DNA.
  • Reactive Oxygen Species Generation: Upon cellular metabolism, Zorubicin can generate reactive oxygen species that contribute to cytotoxicity.

These reactions collectively enhance its effectiveness as an anticancer agent by inducing apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of Zorubicin primarily involves:

  1. Intercalation into DNA: The drug inserts itself between DNA bases, causing structural distortions that hinder normal function.
  2. Topoisomerase II Interaction: By binding to topoisomerase II, Zorubicin stabilizes the enzyme-DNA complex after it has cleaved the DNA strands but before they are rejoined, leading to irreversible damage.
  3. Induction of Apoptosis: The resultant DNA damage activates cellular pathways that lead to programmed cell death.

This multifaceted approach allows Zorubicin to effectively target rapidly dividing cancer cells while minimizing effects on normal tissues .

Physical and Chemical Properties Analysis

Zorubicin exhibits several important physical and chemical properties:

  • Physical State: It is typically available as a hydrochloride salt (Zorubicin hydrochloride), which is a white to pale yellow crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: The melting point ranges between 200°C to 205°C.
  • Stability: Studies indicate that Zorubicin remains stable in various intravenous fluids when stored under appropriate conditions .

These properties are crucial for formulation development and clinical application.

Applications

Zorubicin has significant applications in scientific research and clinical settings:

  • Oncology: Primarily used as a chemotherapeutic agent for treating hematological malignancies such as leukemia and solid tumors.
  • Research Tool: It serves as a model compound for studying drug resistance mechanisms in cancer cells and developing new therapeutic strategies.
  • Combination Therapy: Often used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance development.
Introduction to Zorubicin: Anthracycline Derivatives in Oncology

Historical Discovery and Development of Zorubicin

The discovery of Zorubicin emerged directly from the groundbreaking anthracycline research initiated in the early 1960s. Following the isolation of daunorubicin (then called daunomycin) from Streptomyces peucetius by Farmitalia Research Laboratories in Italy [3] [6], systematic efforts began to develop analogs with improved therapeutic profiles. Researchers recognized that structural modifications could significantly alter the pharmacological properties of these compounds. Zorubicin was synthesized through benzoylhydrazone formation at the C-13 keto position of daunorubicin, representing one of the earliest attempts to modulate anthracycline pharmacology through targeted chemical modification [4].

  • Foundational Research Context: The development occurred during a period of intense anthracycline research, shortly after the discovery of doxorubicin (Adriamycin) in 1969 as a hydroxylated variant of daunorubicin [3] [6]. Scientists hypothesized that modifying the daunosamine sugar or the aglycone moiety could yield derivatives with enhanced cellular penetration or altered metabolic pathways.
  • Rationale for Chemical Modification: The benzoylhydrazone modification was strategically designed to increase lipophilicity compared to daunorubicin, theoretically enhancing cellular membrane permeability and intracellular accumulation [4] [10]. This approach aligned with contemporaneous efforts to overcome emerging observations of multidrug resistance linked to reduced drug accumulation in cancer cells.
  • Development Timeline and Key Players: Preclinical development occurred primarily in European laboratories during the mid-1970s, with early clinical trials focusing on leukemias where daunorubicin had established efficacy [6]. While never achieving the broad clinical adoption of doxorubicin, Zorubicin represented an important step in structure-activity relationship exploration within the anthracycline class, providing valuable insights for subsequent generations of analogs, including idarubicin [6].

Table 1: Key Anthracycline Development Milestones Relevant to Zorubicin [3] [6]

YearCompoundDiscovery/Development EventSignificance for Zorubicin
1963DaunorubicinIsolation from S. peucetius by Farmitalia researchersParent compound for Zorubicin synthesis
1969DoxorubicinIdentification as hydroxylated daunorubicin derivativeEstablished importance of C-14 modification
Mid-1970sZorubicinSynthesis as daunorubicin benzoylhydrazone derivativeDemonstrated impact of C-13 keto group modification
Late 1970sEpirubicinDevelopment of 4'-epi-doxorubicinConfirmed significance of stereochemical changes
1980sIdarubicinIntroduction of 4-demethoxy daunorubicinValidated anthracycline modification strategies

Structural Classification Within the Anthracycline Family

Zorubicin belongs to the anthracycline glycoside family characterized by a tetracyclic aglycone (anthraquinone derivative) covalently linked to an amino sugar, daunosamine [6] [10]. Its specific molecular structure is C₃₄H₃₅N₃O₁₀, resulting from the condensation of daunorubicin with benzoyl hydrazine at the C-13 carbonyl position [4]. This modification creates a hydrazone bridge that substantially alters the molecule's physicochemical behavior while preserving the core intercalation pharmacophore.

  • Core Anthracycline Structure: Like all anthracyclines, Zorubicin contains a planar anthraquinone chromophore (aglycone) responsible for DNA intercalation, and the amino sugar daunosamine, which facilitates interactions with the DNA minor groove and contributes to molecular stability [6] [10]. The chromophore consists of four fused rings with quinone-hydroquinone pairs that enable redox cycling and participate in electron transfer reactions critical to anthracycline mechanisms [8].
  • Distinctive Structural Features: The defining modification in Zorubicin is the replacement of the acetyl group at position C-13 with a benzoylhydrazone moiety. This modification:
  • Eliminates the hydrogen-bonding capacity of the carbonyl oxygen at C-13
  • Introduces an extended aromatic system
  • Increases overall lipophilicity compared to daunorubicin [4] [10]
  • Stereochemical Considerations: The stereospecificity at C-7 (aglycone) and C' (daunosamine) remains identical to daunorubicin, preserving the three-dimensional orientation crucial for DNA minor groove recognition [10]. The hydrazone bond introduces configurational isomerism (E/Z isomers) that may influence biological activity under physiological conditions.
  • Impact on Physicochemical Properties: The benzoylhydrazone modification significantly enhances Zorubicin's lipophilicity compared to daunorubicin and doxorubicin. This property profoundly affects its membrane interactions, with circular dichroism studies demonstrating altered binding behavior in phospholipid bilayers compared to unmodified anthracyclines [10]. The increased hydrophobicity facilitates more rapid passive diffusion across cellular membranes, potentially contributing to reduced susceptibility to efflux mechanisms associated with multidrug resistance [4].

Table 2: Comparative Structural Features of Selected Anthracyclines [4] [6] [10]

Structural FeatureDaunorubicinDoxorubicinZorubicinFunctional Significance
C-13 side chain-COCH₃-COCH₂OH-C=NNHCOC₆H₅Determines redox potential and lipophilicity
C-14 substitutionHOHHInfluences metabolism, cardiotoxicity profile
Methoxy group at C-4OCH₃OCH₃OCH₃Affects DNA binding affinity
Amino sugarDaunosamineDaunosamineDaunosamineEssential for DNA minor groove interaction
Calculated logP~1.2~1.3~2.8Higher lipophilicity enhances membrane permeability
pKa (amino group)~8.4~8.4~8.4Governs ionization state and electrostatic interactions

Role in Chemotherapeutic Regimens: Comparative Context to Daunorubicin and Doxorubicin

Zorubicin's clinical application and mechanistic profile position it within a specific therapeutic niche relative to its parent compound daunorubicin and the more widely utilized doxorubicin. Its development reflected the ongoing search for anthracycline derivatives with optimized activity profiles against specific malignancies, particularly acute leukemias [1] [6].

  • Mechanistic Similarities and Differences: Zorubicin retains the primary mechanisms characteristic of anthracycline antibiotics:
  • DNA Intercalation: The planar anthraquinone system inserts between DNA base pairs, causing helical distortion and inhibiting nucleic acid synthesis [1] [6]. The benzoylhydrazone modification does not significantly impair this function due to preservation of the intercalating chromophore.
  • Topoisomerase II Inhibition: Like other anthracyclines, Zorubicin stabilizes the topoisomerase II-DNA cleavable complex, preventing DNA relegation and generating double-strand breaks that trigger apoptosis [1] [8]. Studies suggest that its inhibitory potency against topoisomerase IIα is comparable to daunorubicin.
  • Reactive Oxygen Species (ROS) Generation: Through enzymatic reduction of the quinone moiety, Zorubicin participates in redox cycling, producing superoxide anion radicals and hydrogen peroxide that contribute to DNA damage and cellular oxidative stress [6] [8]. Its redox potential is modified compared to unmodified anthracyclines due to the hydrazone substitution.
  • Cellular Pharmacokinetic Advantages: The enhanced lipophilicity conferred by the benzoylhydrazone moiety significantly improves Zorubicin's cellular uptake kinetics compared to daunorubicin [4] [10]. This property translates to:
  • More rapid intracellular accumulation
  • Higher steady-state concentrations in target cells
  • Reduced susceptibility to P-glycoprotein-mediated efflux (multidrug resistance phenotype) [4]
  • Altered subcellular distribution patterns favoring nuclear accumulation
  • Comparative Clinical Applications: While doxorubicin demonstrated broader spectrum activity against solid tumors, Zorubicin development focused primarily on hematological malignancies where daunorubicin had established efficacy [6]. Clinical studies in the 1980s explored Zorubicin primarily in acute myeloid leukemia (AML), with some investigations in acute lymphoblastic leukemia (ALL). Its efficacy profile appeared most comparable to daunorubicin rather than doxorubicin in these settings. Notably, Zorubicin did not demonstrate the expanded activity spectrum seen with doxorubicin against solid tumors, likely due to distinct tissue distribution patterns and metabolic characteristics.

  • Molecular Interactions and Resistance Profiles: Zorubicin's structural modification confers a distinct pattern of interactions with biological membranes compared to daunorubicin and doxorubicin. Circular dichroism studies demonstrate that unlike doxorubicin, which binds primarily through electrostatic interactions with its daunosamine moiety, Zorubicin engages in more complex hydrophobic interactions within lipid bilayers [10]. This property may influence its tissue distribution and subcellular localization patterns. Importantly, Zorubicin maintains activity against some daunorubicin-resistant cell lines, attributed to its enhanced membrane permeability and reduced dependence on transport mechanisms [4].

Table 3: Comparative Mechanisms of Anthracycline Activity [1] [6] [8]

Mechanistic AspectDaunorubicinDoxorubicinZorubicinBiological Consequence
DNA binding constant~1.5 × 10⁵ M⁻¹~3.0 × 10⁵ M⁻¹~1.2 × 10⁵ M⁻¹Affects DNA synthesis inhibition potency
Topo II inhibition++++++++++Determines DNA cleavage complex stability
Semiquinone formation++++++Influences reactive oxygen species generation
Cellular uptake rateModerateModerateHighImpacts intracellular concentration kinetics
P-gp substrate affinityHighHighModerateAffects susceptibility to multidrug resistance
Primary clinical spectrumLeukemiasBroad spectrumLeukemiasDetermines therapeutic applications

Properties

CAS Number

54083-22-6

Product Name

Zorubicin

IUPAC Name

N-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide

Molecular Formula

C34H35N3O10

Molecular Weight

645.7 g/mol

InChI

InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/t15-,20-,22-,23-,28+,34-/m0/s1

InChI Key

FBTUMDXHSRTGRV-BJISBDEGSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

daunomycin benzoylhydrazone
RP 22050
Rubidazone
zorubicin
zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer
zorubicin, (L-arabino)-(2S-cis)-isomer
zorubicine

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.